molecular formula C22H30N2O2 B10992496 2'-(butan-2-yl)-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(butan-2-yl)-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10992496
M. Wt: 354.5 g/mol
InChI Key: PQCCFCTUQIKRFY-UHFFFAOYSA-N
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Description

2’-(butan-2-yl)-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(butan-2-yl)-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, often involving a cycloaddition process.

    Functional Group Modifications:

    Final Coupling: The carboxamide group is introduced via an amide coupling reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, in solvents like ether or ethanol.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique spirocyclic structure, which can serve as a scaffold for the development of new molecules with potential biological activity.

Biology

In biological research, the compound may be used to study its interactions with various biological targets, including enzymes and receptors, due to its structural complexity.

Medicine

In medicinal chemistry, 2’-(butan-2-yl)-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(butan-2-yl)-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which is less common in organic compounds. This structure may impart specific biological activities and binding properties that are not present in simpler isoquinoline derivatives.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

2-butan-2-yl-N-cyclopropyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C22H30N2O2/c1-3-15(2)24-21(26)18-10-6-5-9-17(18)19(20(25)23-16-11-12-16)22(24)13-7-4-8-14-22/h5-6,9-10,15-16,19H,3-4,7-8,11-14H2,1-2H3,(H,23,25)

InChI Key

PQCCFCTUQIKRFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4CC4

Origin of Product

United States

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